molecular formula C19H17F3N2O B10896921 3-Cyclopropyl-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine

3-Cyclopropyl-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine

Cat. No.: B10896921
M. Wt: 346.3 g/mol
InChI Key: JCTOTRSKGYIYDW-UHFFFAOYSA-N
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Description

3-CYCLOPROPYL-6-(4-ISOPROPYLPHENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE is a synthetic organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, such as the cyclopropyl group, isopropylphenyl moiety, and trifluoromethyl group, contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-6-(4-ISOPROPYLPHENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of Isopropylphenyl Moiety: The isopropylphenyl group can be attached through a Friedel-Crafts alkylation reaction.

    Incorporation of Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-6-(4-ISOPROPYLPHENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-6-(4-ISOPROPYLPHENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-CYCLOPROPYL-6-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE
  • 3-CYCLOPROPYL-6-(4-ETHYLPHENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE

Uniqueness

3-CYCLOPROPYL-6-(4-ISOPROPYLPHENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE is unique due to the presence of the isopropylphenyl group, which may confer distinct steric and electronic properties compared to similar compounds. This can result in different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17F3N2O

Molecular Weight

346.3 g/mol

IUPAC Name

3-cyclopropyl-6-(4-propan-2-ylphenyl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C19H17F3N2O/c1-10(2)11-3-5-12(6-4-11)15-9-14(19(20,21)22)16-17(13-7-8-13)24-25-18(16)23-15/h3-6,9-10,13H,7-8H2,1-2H3

InChI Key

JCTOTRSKGYIYDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NO3)C4CC4

Origin of Product

United States

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